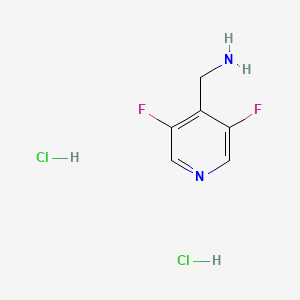amine hydrochloride](/img/structure/B13458519.png)
[(5-Ethyl-1,3,4-oxadiazol-2-yl)methyl](methyl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Ethyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride is a compound that belongs to the class of 1,3,4-oxadiazoles. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and antiviral properties
Preparation Methods
The synthesis of (5-Ethyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride typically involves the cyclization of hydrazides with appropriate reagents. One common method includes the reaction of hydrazides with methyl ketones in the presence of a base such as potassium carbonate (K₂CO₃), followed by oxidative cleavage and cyclization . Another method involves the use of acylhydrazones, which undergo cyclization in the presence of a photocatalyst and a cobaloxime catalyst . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
(5-Ethyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Cyclization: Cyclization reactions can be facilitated by reagents such as phosphorus oxychloride (POCl₃) or triphenylphosphine (PPh₃).
Scientific Research Applications
(5-Ethyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (5-Ethyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring can participate in hydrogen bonding and other interactions with enzymes and receptors, leading to inhibition or modulation of their activity . For example, the compound may inhibit enzymes involved in bacterial cell wall synthesis or viral replication .
Comparison with Similar Compounds
(5-Ethyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride can be compared with other 1,3,4-oxadiazole derivatives, such as:
5-Phenyl-1,3,4-oxadiazole: Known for its anticancer and antiviral activities.
5-Methyl-1,3,4-oxadiazole: Exhibits antibacterial and antifungal properties.
5-Aryl-1,3,4-oxadiazole: Used in the development of anti-inflammatory and analgesic agents.
The uniqueness of (5-Ethyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other oxadiazole derivatives .
Properties
Molecular Formula |
C6H12ClN3O |
|---|---|
Molecular Weight |
177.63 g/mol |
IUPAC Name |
1-(5-ethyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C6H11N3O.ClH/c1-3-5-8-9-6(10-5)4-7-2;/h7H,3-4H2,1-2H3;1H |
InChI Key |
NTOFDZISCKHOFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(O1)CNC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 8-oxa-2-azaspiro[4.5]decane-3-carboxylate hydrochloride](/img/structure/B13458437.png)
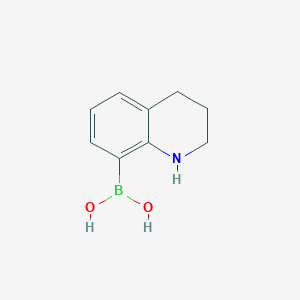
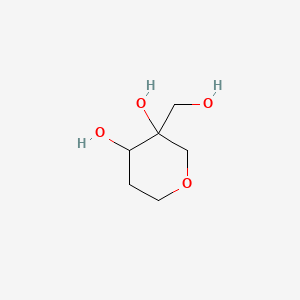
amino}acetic acid](/img/structure/B13458451.png)
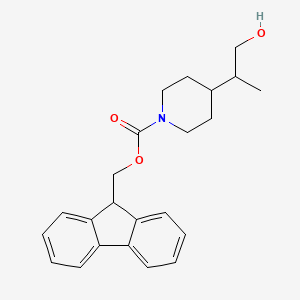
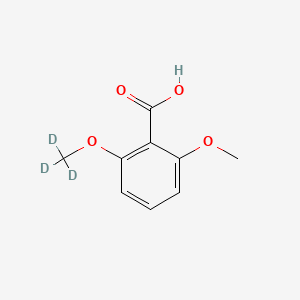
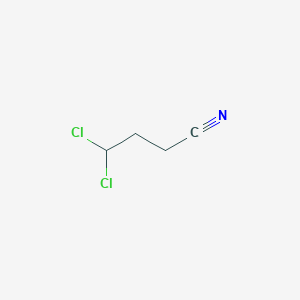
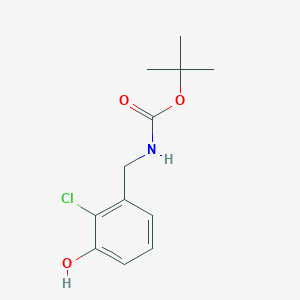
![4-(Bromomethyl)-2-oxabicyclo[2.2.1]heptane](/img/structure/B13458464.png)
![5-Aminopyrazolo[1,5-a]pyrimidine-3-sulfonamide](/img/structure/B13458468.png)
![1-{2-[tris(propan-2-yl)silyl]ethynyl}-1H-pyrazole](/img/structure/B13458474.png)
![Methyl (2S)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate](/img/structure/B13458478.png)
![tert-butyl (5E)-5-[(dimethylamino)methylidene]-6-oxo-1,4-oxazepane-4-carboxylate](/img/structure/B13458493.png)
